
Cefazolina-13C2,15N
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule. It is a derivative of cephalosporin, which is a class of antibiotics. Cephalosporins are bactericidal and work by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls .
Molecular Structure Analysis
The molecular formula of this compound is C19H17N9O5S2, and it has a molar mass of 515.52 . It contains several functional groups, including an acetamido group, a thiadiazol group, and a tetrazol group .Chemical Reactions Analysis
As a cephalosporin derivative, this compound is likely to undergo similar reactions to other cephalosporins. These could include reactions with various enzymes in bacteria, leading to the disruption of their cell walls .Physical And Chemical Properties Analysis
This compound has a melting point of over 300°C and should be stored at room temperature . As a cephalosporin, it is likely to be soluble in water and may have a bitter taste .Aplicaciones Científicas De Investigación
Cuantificación en Muestras de Tejido
Cefazolina-13C2,15N se utiliza como un estándar interno en cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de cefazolina en tejidos locales como sangre, grasa, sinovia y médula ósea . Esta aplicación es crucial para determinar la concentración efectiva de antibióticos en sitios quirúrgicos para prevenir infecciones postquirúrgicas.
Estudios de Eficacia de Antibióticos
Los investigadores utilizan this compound en estudios que evalúan la eficacia de la cefazolina contra diversas cepas bacterianas. Ayuda a establecer la concentración inhibitoria mínima (CIM) necesaria para prevenir el crecimiento bacteriano in vitro .
Farmacocinética y Farmacodinámica (PK/PD)
En estudios de PK/PD, this compound ayuda a comprender el comportamiento del fármaco dentro del cuerpo, incluida la absorción, distribución, metabolismo y excreción, lo cual es vital para la optimización de la dosis .
Investigación de Enfermedades Infecciosas
El compuesto se utiliza en la investigación de enfermedades infecciosas para desarrollar nuevas estrategias terapéuticas y protocolos de tratamiento, especialmente para enfermedades causadas por bacterias Gram-positivas y Gram-negativas .
Biología de Neutrófilos
This compound se puede utilizar para explorar cómo los neutrófilos, un tipo de glóbulo blanco, responden a las infecciones bacterianas y el papel de los antibióticos como la cefazolina en la modulación de esta respuesta inmune .
Estudios de Enfermedades Bacterianas
Es fundamental en el estudio de enfermedades bacterianas, particularmente en la comprensión de los mecanismos de acción de los antibióticos y el desarrollo de resistencia .
Investigación sobre el Tratamiento de la Neumonía
This compound se utiliza en la investigación centrada en el tratamiento de la neumonía, ayudando a determinar la eficacia de la cefazolina en el tratamiento de cepas bacterianas que causan infecciones respiratorias .
Desarrollo de Métodos de Espectrometría de Masas
La cefazolina etiquetada es esencial en el desarrollo y validación de nuevos métodos de espectrometría de masas que requieren cuantificación precisa y exacta de antibióticos en matrices biológicas complejas .
Mecanismo De Acción
Target of Action
The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.
Action Environment
The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear
Direcciones Futuras
Propiedades
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





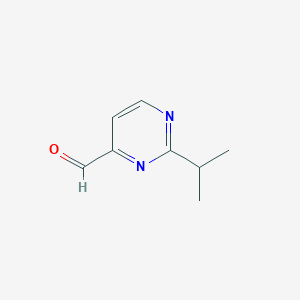
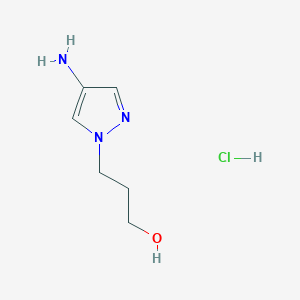
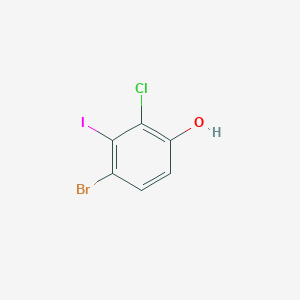
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
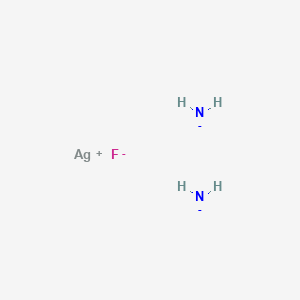
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)
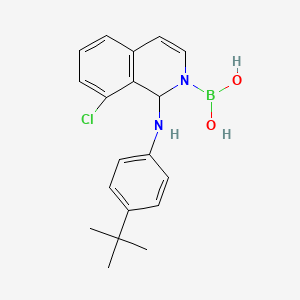
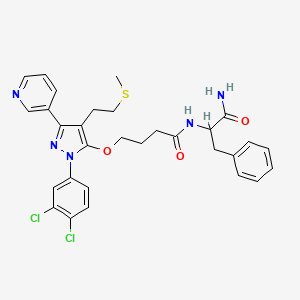
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)